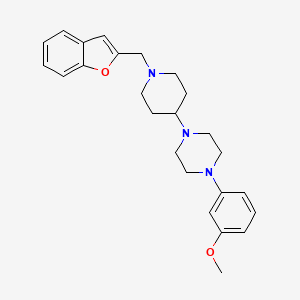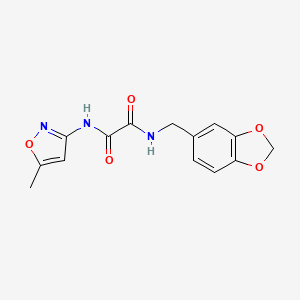
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine, also known as BFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFMP is a member of the piperazine family of compounds, which are widely used in medicinal chemistry due to their diverse pharmacological profiles. In
Mecanismo De Acción
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This compound also acts as a dopamine D2 receptor antagonist. The modulation of these neurotransmitter systems by this compound is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin and dopamine levels in the brain, which are associated with improved mood and decreased anxiety. This compound also decreases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is associated with stress response. Additionally, this compound has been found to increase neurogenesis in the hippocampus, which is associated with improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine in lab experiments is its selectivity for specific neurotransmitter systems, which allows for targeted modulation of these systems. Additionally, this compound has a relatively long half-life, which allows for sustained effects. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine. One potential direction is the development of this compound analogs with improved pharmacological profiles. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on specific brain regions. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine involves a multi-step process that includes the reaction of benzofuran-2-carboxylic acid with piperidine and subsequent reaction with 3-methoxyphenylpiperazine. The final product is purified using chromatography techniques. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. This compound has been shown to have significant antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to have antipsychotic effects in animal models of schizophrenia. The potential therapeutic applications of this compound are due to its ability to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Propiedades
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-29-23-7-4-6-22(18-23)28-15-13-27(14-16-28)21-9-11-26(12-10-21)19-24-17-20-5-2-3-8-25(20)30-24/h2-8,17-18,21H,9-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDNJZIQNCELLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2456256.png)
![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)

![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456266.png)



![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)


